molecular formula C9H17NO B1525892 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine CAS No. 1342540-54-8

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine

Cat. No. B1525892
M. Wt: 155.24 g/mol
InChI Key: HAFAIAKOQFPEKK-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine, also known as DMBOA, is a bicyclic amine that has been the subject of a variety of scientific research studies. DMBOA is a derivative of the amino acid alanine, and is a common component of many plant-derived alkaloids, peptides, and proteins. This versatile compound has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicine.

Scientific Research Applications

Polymerization and Copolymer Applications

8-oxa-6-azabicyclo[3.2.1]octan-7-one, a related compound, undergoes anionic polymerization to form hydrophilic polyamides with acyllactam-type growable chain ends. These polyamides can be used as activators in the polymerization of other substances, like 2-pyrrolidone, to form block copolymers with unique thermal behavior and crystallization characteristics (Hashimoto, Sumitomo, & Shinoda, 1988).

Pharmaceutical Relevance

A study demonstrated the use of sequential intermolecular and transannular, intramolecular palladium-catalyzed hydroamination of cycloheptatriene with primary aromatic amines, benzylic amines, and beta-phenethylamines. This reaction produces tropene (8-azabicyclo[3.2.1]octene) frameworks, which are relevant in pharmaceutical contexts (Sakai, Ridder, & Hartwig, 2006).

Oligomerization Research

The cationic oligomerization of bicyclic oxalactam (a similar compound to 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine) has been studied. This process involves unique oligomerization steps different from common lactams, leading to distinct structural features in the resultant oligomers (Hashimoto & Sumitomo, 1984).

Catalysis and Coordination Compounds

N-substituted derivatives of a structurally similar compound have been synthesized and used in the preparation of coordination compounds with metals like palladium, copper, and nickel. These compounds have potential applications in catalysis and material science (Grošelj et al., 2004).

Synthesis of Marine Natural Products

Research on the synthesis of tricyclic epoxy alcohols and aminated derivatives from 8-oxabicyclo[3.2.1]oct-6-en-3-ones has implications in the study of marine natural products, offering insights into complex chemical structures and biological activities (Proemmel, Wartchow, & Hoffmann, 2002).

properties

IUPAC Name

8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6-8H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFAIAKOQFPEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCCC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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